molecular formula C16H16IN7O3S3 B448657 N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE

Cat. No.: B448657
M. Wt: 577.5g/mol
InChI Key: YDPKYEQEUCOJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is a complex organic compound that features a thiadiazole ring, a pyrazole ring, and a benzenesulfonamide group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole and pyrazole intermediates, followed by their coupling with the benzenesulfonamide moiety under specific reaction conditions such as temperature, solvent, and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Applications in materials science, such as the development of new polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE depends on its interaction with molecular targets and pathways. This may involve binding to specific enzymes or receptors, inhibiting or activating certain biochemical pathways, and inducing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-AMINOBENZENESULFONAMIDE: Similar structure but lacks the pyrazole moiety.

    4-IODO-1-METHYL-1H-PYRAZOL-3-YL)-4-AMINOBENZENESULFONAMIDE: Similar structure but lacks the thiadiazole moiety.

Uniqueness

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C16H16IN7O3S3

Molecular Weight

577.5g/mol

IUPAC Name

N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-4-iodo-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C16H16IN7O3S3/c1-3-12-20-21-16(29-12)23-30(26,27)10-6-4-9(5-7-10)18-15(28)19-14(25)13-11(17)8-24(2)22-13/h4-8H,3H2,1-2H3,(H,21,23)(H2,18,19,25,28)

InChI Key

YDPKYEQEUCOJKL-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=NN(C=C3I)C

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=NN(C=C3I)C

Origin of Product

United States

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